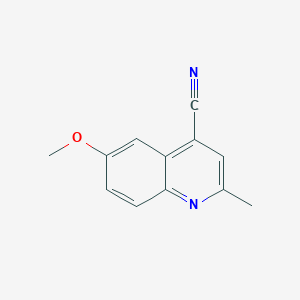
4(1H)-Quinazolinone, 2-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 2-Isobutylquinazolin-4(1H)-one consists of a quinazolinone core with an isobutyl group attached to the second position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutylquinazolin-4(1H)-one typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of anthranilic acid with isobutyraldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.
Industrial Production Methods: In an industrial setting, the production of 2-Isobutylquinazolin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Oxidation: 2-Isobutylquinazolin-4(1H)-one can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group or other substituents on the quinazolinone ring can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
2-Isobutylquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 2-Isobutylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival pathways.
類似化合物との比較
Quinazolin-4(1H)-one: The parent compound without the isobutyl group.
2-Methylquinazolin-4(1H)-one: A similar compound with a methyl group instead of an isobutyl group.
2-Phenylquinazolin-4(1H)-one: A compound with a phenyl group at the second position.
Uniqueness: 2-Isobutylquinazolin-4(1H)-one is unique due to the presence of the isobutyl group, which can influence its biological activity and chemical reactivity. The isobutyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
CAS番号 |
88976-10-7 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2-(2-methylpropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)7-11-13-10-6-4-3-5-9(10)12(15)14-11/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
InChIキー |
GUZJGBCZBUEHTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



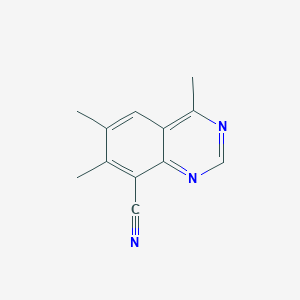
![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
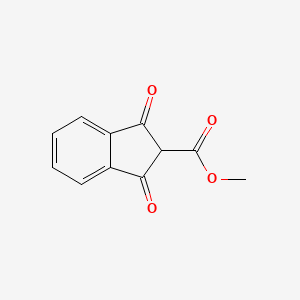


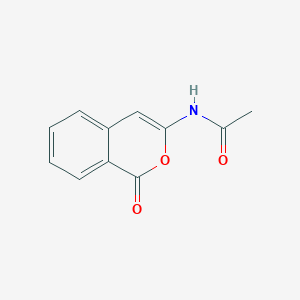

![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)
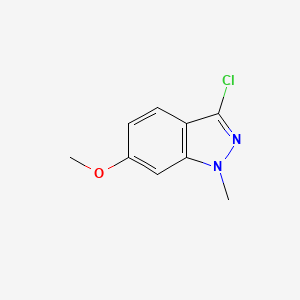

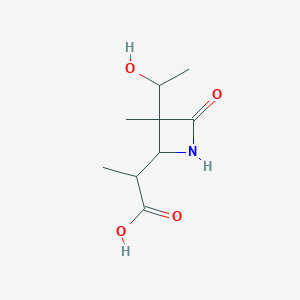
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
